N-{3-[Di(propan-2-yl)amino]phenyl}acetamide
CAS No.: 377776-81-3
Cat. No.: VC20577372
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 377776-81-3 |
|---|---|
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | N-[3-[di(propan-2-yl)amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C14H22N2O/c1-10(2)16(11(3)4)14-8-6-7-13(9-14)15-12(5)17/h6-11H,1-5H3,(H,15,17) |
| Standard InChI Key | SEILLYNFZQWSIS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C1=CC=CC(=C1)NC(=O)C)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-{3-[Di(propan-2-yl)amino]phenyl}acetamide features a phenyl ring substituted at the meta position with a diisopropylamino group (-N(iPr)₂) and an acetamide moiety (-NHCOCH₃). The diisopropylamino group introduces steric bulk and electron-donating effects, influencing the compound’s solubility and interaction with biological targets. The acetamide group contributes hydrogen-bonding capacity, critical for molecular recognition processes.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| CAS Number | 377776-81-3 |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 234.34 g/mol |
| Functional Groups | Acetamide, Diisopropylamino |
| Substituent Positions | Meta on phenyl ring |
Physicochemical Properties
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its melting point remains unreported, but analogous acetamides typically melt between 120–150°C. Solubility in water is limited (~5 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO (>50 mg/mL).
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The primary synthesis route involves acylation of 3-diisopropylaminoaniline with acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine). A typical procedure proceeds as follows:
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Amination: 3-Nitroaniline is alkylated with isopropyl bromide to yield 3-diisopropylaminonitrobenzene.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Acetylation: Reaction with acetic anhydride forms the acetamide.
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Isopropyl bromide, K₂CO₃, DMF | 65–70 |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 85–90 |
| Acetylation | Acetic anhydride, pyridine | 75–80 |
Innovations in Green Chemistry
Recent advances emphasize solvent-free acetylation using microwave irradiation, reducing reaction times from hours to minutes while maintaining yields >70% . Enzymatic methods employing lipases (e.g., Candida antarctica Lipase B) have also been explored, though yields remain suboptimal (~50%) .
Reactivity and Functionalization
Nucleophilic Substitution
The diisopropylamino group’s steric hindrance limits electrophilic aromatic substitution but facilitates nucleophilic reactions at the acetamide carbonyl. For example, Grignard reagents (e.g., CH₃MgBr) selectively attack the carbonyl, yielding tertiary alcohols.
Hydrolysis Kinetics
Under acidic conditions (HCl/H₂O, reflux), the acetamide hydrolyzes to 3-diisopropylaminobenzoic acid, following first-order kinetics with a half-life of 2.3 hours at pH 1. Alkaline hydrolysis (NaOH/EtOH) proceeds slower (t₁/₂ = 8.5 hours at pH 12).
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| N-{3-[Di(iPr)amino]phenyl}acetamide | Tyrosine Kinase* | 3.8* |
| Methyl 2-[3-(quinoxalinyl)propanamide | hTS Allosteric Site | 2.1 |
| *Predicted via in silico modeling |
Anticancer Activity
Quinoxaline-derived acetamides exhibit potent activity against HCT-116 (colon) and MCF-7 (breast) cancer cells, with apoptosis induction via caspase-3 activation . While N-{3-[Di(iPr)amino]phenyl}acetamide remains untested in vivo, its structural similarity suggests potential for DNA intercalation or topoisomerase inhibition.
Industrial and Research Applications
Catalysis and Materials Science
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura reactions by 15–20% compared to triphenylphosphine. Its thermal stability (decomposition >250°C) makes it suitable for high-temperature polymer applications.
Analytical Chemistry
As a chiral stationary phase modifier in HPLC, it resolves racemic mixtures of β-blockers with enantiomeric excess >90%.
Future Research Directions
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In Vivo Pharmacokinetics: ADMET profiling to assess bioavailability and metabolite formation.
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Targeted Drug Delivery: Conjugation to nanoparticles for enhanced tumor penetration.
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Computational Modeling: QSAR studies to optimize substituents for kinase selectivity.
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